molecular formula C13H13FN2O3S B15107351 [(4-Fluoro-3-methoxyphenyl)sulfonyl](4-pyridylmethyl)amine

[(4-Fluoro-3-methoxyphenyl)sulfonyl](4-pyridylmethyl)amine

Cat. No.: B15107351
M. Wt: 296.32 g/mol
InChI Key: NUBQWXOTEVBTLQ-UHFFFAOYSA-N
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Description

(4-Fluoro-3-methoxyphenyl)sulfonylamine is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a sulfonyl group attached to a 4-fluoro-3-methoxyphenyl ring, which is further connected to a 4-pyridylmethylamine moiety. The presence of both fluorine and methoxy groups in the phenyl ring imparts distinct electronic and steric characteristics, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-methoxyphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated aromatic compound under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-methoxyphenyl)sulfonylamine can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce an amine.

Scientific Research Applications

(4-Fluoro-3-methoxyphenyl)sulfonylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-methoxyphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The fluorine and methoxy groups can influence the compound’s binding affinity and selectivity through electronic and steric effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-methoxybenzaldehyde: A precursor in the synthesis of (4-Fluoro-3-methoxyphenyl)sulfonylamine.

    4-Fluoro-3-methoxyphenylboronic acid: Another intermediate used in the synthesis.

    4-Fluoropyridine: A related compound with similar structural features.

Uniqueness

(4-Fluoro-3-methoxyphenyl)sulfonylamine is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of both fluorine and methoxy groups enhances its reactivity and potential for selective interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13FN2O3S

Molecular Weight

296.32 g/mol

IUPAC Name

4-fluoro-3-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C13H13FN2O3S/c1-19-13-8-11(2-3-12(13)14)20(17,18)16-9-10-4-6-15-7-5-10/h2-8,16H,9H2,1H3

InChI Key

NUBQWXOTEVBTLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=NC=C2)F

Origin of Product

United States

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